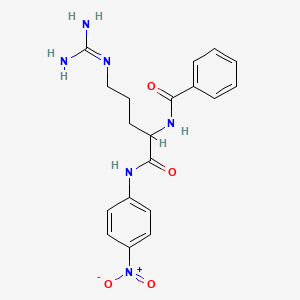
Benzoylarginine nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylarginine nitroanilide is a synthetic compound widely used as a chromogenic substrate in enzymatic assays. It is particularly known for its application in the study of proteolytic enzymes such as trypsin, amidase, and papain. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon hydrolysis, which can be detected through colorimetric analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoylarginine nitroanilide can be synthesized through a series of chemical reactions involving the coupling of benzoylarginine with p-nitroaniline. The process typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of arginine are protected to prevent unwanted reactions.
Coupling Reaction: The protected arginine is then coupled with benzoyl chloride to form benzoylarginine.
Deprotection: The protecting groups are removed to yield benzoylarginine.
Final Coupling: Benzoylarginine is then coupled with p-nitroaniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzoylarginine nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline as a chromophore .
Common Reagents and Conditions
Enzymes: Trypsin, amidase, and papain are commonly used to catalyze the hydrolysis of this compound.
Buffers: Tris buffer and phosphate buffer are often used to maintain the pH during the reaction.
Temperature: The reactions are typically carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected through colorimetric analysis due to its distinct yellow color .
Aplicaciones Científicas De Investigación
Benzoylarginine nitroanilide has a wide range of applications in scientific research:
Enzymatic Assays: It is extensively used as a substrate in assays to measure the activity of proteolytic enzymes such as trypsin and papain.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Biological Studies: It is employed in studies involving the characterization of enzyme kinetics and the investigation of enzyme-substrate interactions.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mecanismo De Acción
The mechanism of action of benzoylarginine nitroanilide involves its hydrolysis by proteolytic enzymes. The enzymes cleave the bond between the arginine and p-nitroaniline moieties, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic environment for the hydrolysis to occur .
Comparación Con Compuestos Similares
Similar Compounds
Benzoylarginine ethyl ester: Another substrate used in enzymatic assays but with different chromogenic properties.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: A similar compound with slight variations in its chemical structure and applications.
Uniqueness
Benzoylarginine nitroanilide is unique due to its high specificity for certain proteolytic enzymes and its ability to produce a distinct chromophore upon hydrolysis. This makes it an invaluable tool in enzymatic assays and research applications .
Propiedades
Número CAS |
911-76-2 |
|---|---|
Fórmula molecular |
C19H22N6O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22) |
Clave InChI |
RKDYKIHMFYAPMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Números CAS relacionados |
911-77-3 (mono-hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















